Validated Lysyl Oxidase (LOX) Inhibition: A Defined Benchmark for Oncology Research
The compound has been directly characterized as a protein-lysine 6-oxidase (LOX) inhibitor in a validated enzyme assay, serving as a specific benchmark (Example 45) within a patented series of anti-cancer agents. Its reported IC50 of 1.00E+3 nM (1000 nM) against human LOX provides a quantitative starting point for understanding the structure-activity relationship of this chemotype [1]. While more potent inhibitors exist within the same patent family (e.g., Example 16 with an IC50 of 300 nM), the specific tetrahydropyran-phenyl substituent on this compound offers a unique vector for modulating physicochemical properties without completely abolishing target engagement, a key consideration for lead optimization [2].
| Evidence Dimension | Inhibitory potency against Protein-lysine 6-oxidase (LOX) enzyme |
|---|---|
| Target Compound Data | IC50 = 1000 nM |
| Comparator Or Baseline | In-class comparator: US10807974, Example 16 (BDBM469007); IC50 = 300 nM. Class baseline: Highly potent clinical-stage LOXL2 inhibitors like PXS-5153A (IC50 < 40 nM) represent the upper end of the potency range . |
| Quantified Difference | 3.3-fold less potent than Example 16; 25-fold less potent than PXS-5153A. |
| Conditions | Human recombinant LOX enzyme assay; 500 mM CHES, pH 9 buffer. Cited in BindingDB from US Patent data. |
Why This Matters
This establishes the compound's position in the LOX inhibitor landscape: a moderately potent tool compound with a structurally distinct phenotype that is valuable for SAR studies exploring the balance between potency and other drug-like properties.
- [1] BindingDB. BDBM469034: US10807974, Example 45. Target: Protein-lysine 6-oxidase (Human). IC50: 1.00E+3 nM. View Source
- [2] BindingDB. BDBM469007: US10807974, Example 16. Target: Protein-lysine 6-oxidase (Pig). IC50: 300 nM. View Source
